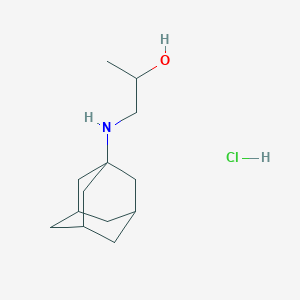

![molecular formula C10H16ClNO B3082791 [2-(4-Ethylphenoxy)ethyl]amine hydrochloride CAS No. 1134361-67-3](/img/structure/B3082791.png)

[2-(4-Ethylphenoxy)ethyl]amine hydrochloride

Overview

Description

“[2-(4-Ethylphenoxy)ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 1134361-67-3 . It has a molecular weight of 201.7 . The compound is solid in physical form . The IUPAC name for this compound is 2-(4-ethylphenoxy)ethanamine hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15NO.ClH/c1-2-9-3-5-10(6-4-9)12-8-7-11;/h3-6H,2,7-8,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 201.7 .Scientific Research Applications

Chitosan Hydrogels for Drug Delivery : Tris(2-(2-formylphenoxy)ethyl)amine, related to your compound of interest, has been evaluated as a cross-linker for the preparation of chitosan hydrogels. These hydrogels exhibit pH and temperature-responsive swelling and are used for controlled drug release, highlighting their potential in targeted drug delivery and improving drug bioavailability (Karimi et al., 2018).

Amines and Urinary Excretion : Research on the N-hydroxy derivatives of similar amines, including their presence in urine after injection in various animals, is crucial for understanding the metabolic and excretion pathways of these compounds (von Jagow et al., 1966).

Synthesis of Amine Derivatives : The synthesis of derivatives like Ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one, through processes like Williamson synthesis and reductive amination, highlights the chemical versatility and potential applications in various chemical processes (Dongyue Xin, 2003).

Effects on Carotenogenesis : Amines, including derivatives similar to your compound, have been found to influence carotenogenesis in organisms like Blakeslea trispora, suggesting their role in biological processes and potential applications in biotechnology (Hsu et al., 1974).

Corrosion Inhibition : Research on amine derivative compounds as effective corrosion inhibitors for materials like mild steel in certain environments demonstrates the practical application of these compounds in industrial settings (Boughoues et al., 2020).

Antimicrobial Properties : The study of acylthiourea derivatives, including 2-((4-ethylphenoxy)methyl)benzoylthioureas, showcases their antimicrobial activity against various bacterial and fungal strains, indicating their potential in pharmaceutical and medical applications (Limban et al., 2011).

Lanthanide Complex Formation : The synthesis of complexes using ligands related to your compound, and their interaction with lanthanides, highlights applications in fields like coordination chemistry and materials science (Liu et al., 1993; Caravan et al., 1995).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that many amines interact with various receptors and enzymes in the body, altering cellular function .

Pharmacokinetics

As an amine, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Some studies suggest that similar compounds may have antimicrobial properties, indicating potential effects on microbial cell growth and viability .

Properties

IUPAC Name |

2-(4-ethylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-9-3-5-10(6-4-9)12-8-7-11;/h3-6H,2,7-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPSIBFWRISFIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B3082747.png)

![methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B3082754.png)